Ethyl (2R,3R)-2,3-epoxybutyrate

Chiral Synthesis Carbapenem Antibiotics Natural Product Synthesis

Ethyl (2R,3R)-2,3-epoxybutyrate (CAS 19780-35-9) is a chiral epoxy ester with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol. It possesses a strained epoxide (oxirane) ring and two defined stereocenters, making it a valuable chiral building block in asymmetric synthesis.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 19780-35-9
Cat. No. B021962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2R,3R)-2,3-epoxybutyrate
CAS19780-35-9
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(O1)C
InChIInChI=1S/C6H10O3/c1-3-8-6(7)5-4(2)9-5/h4-5H,3H2,1-2H3/t4-,5-/m1/s1
InChIKeyVYXHEFOZRVPJRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2R,3R)-2,3-epoxybutyrate (CAS 19780-35-9) – Chiral Epoxy Ester for Asymmetric Synthesis and Carbapenem Intermediates


Ethyl (2R,3R)-2,3-epoxybutyrate (CAS 19780-35-9) is a chiral epoxy ester with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . It possesses a strained epoxide (oxirane) ring and two defined stereocenters, making it a valuable chiral building block in asymmetric synthesis . Its primary applications lie in the preparation of enantiopure intermediates for pharmaceuticals and agrochemicals [1].

Procurement Risks of Unspecified Stereoisomers of Ethyl 2,3-Epoxybutyrate (CAS 19780-35-9)


The generic name 'ethyl 2,3-epoxybutyrate' encompasses four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Substituting the specific (2R,3R)-enantiomer with a mixture or the incorrect isomer will lead to different stereochemical outcomes in subsequent reactions. This is because the fixed configuration of the chiral epoxide directs the regio- and stereoselectivity of ring-opening reactions, which is critical for constructing downstream bioactive molecules with the correct 3D architecture [1]. For instance, the (2R,3S)-enantiomer is a key intermediate for the natural product oudemansin B, whereas the (2R,3R)-enantiomer is essential for carbapenem antibiotic synthesis [2][3]. Using the wrong isomer would result in a different, likely inactive, diastereomer.

Quantitative Differentiation of Ethyl (2R,3R)-2,3-epoxybutyrate (CAS 19780-35-9) from Analogs


Stereochemical Configuration Dictates Application: (2R,3R) vs. (2R,3S) in Bioactive Molecule Synthesis

The (2R,3R)-enantiomer is a direct and established intermediate for carbapenem antibiotic core synthesis, while the (2R,3S)-enantiomer is required for the total synthesis of the antifungal natural product oudemansin B [1][2]. The selection of the correct stereoisomer is not interchangeable, as the downstream chiral centers are determined by the starting epoxide configuration. For example, sodium (2R,3R)-2,3-epoxybutyrate was directly coupled to form a key carbapenem precursor [1].

Chiral Synthesis Carbapenem Antibiotics Natural Product Synthesis

Established Purity Benchmarks: Commercial Enantiopurity of (2R,3R)-Epoxybutyrate

Commercially available Ethyl (2R,3R)-2,3-epoxybutyrate is specified with a minimum purity of 98% ee (enantiomeric excess) . This is achieved through stereoselective synthesis methods, such as Sharpless epoxidation or resolution techniques, and is validated by chiral HPLC or GC [1]. This level of enantiopurity ensures reliable performance in stereospecific reactions where the minor enantiomer could lead to unwanted side products or lower yields of the desired diastereomer.

Chiral Purity Enantiomeric Excess Quality Control

Regioselective Ring-Opening: Differential Reactivity of α,β-Epoxy Esters

In nucleophilic ring-opening reactions, the presence of the adjacent ester group in ethyl 2,3-epoxybutyrate directs nucleophilic attack with high regioselectivity. For example, reaction with phenylmethanethiolate led to α-attack yielding ethyl (benzylthio)acetate (70%) and methyl 2-benzylthio-3-hydroxybutyrate (25%) [1]. This contrasts with non-activated epoxides, which typically show less predictable or different regiochemical outcomes.

Regioselectivity Epoxide Ring-Opening Synthetic Methodology

Primary Research and Industrial Applications for Ethyl (2R,3R)-2,3-epoxybutyrate (CAS 19780-35-9)


Synthesis of Carbapenem Antibiotic Core Structures

Ethyl (2R,3R)-2,3-epoxybutyrate, or its sodium salt, is a critical chiral building block for constructing the β-lactam core of carbapenem antibiotics [1]. Its defined (2R,3R) stereochemistry is essential for the stereocontrolled formation of the azetidinone ring, as demonstrated in the synthesis of a novel carbapenem precursor where sodium (2R,3R)-2,3-epoxybutyrate was a key coupling partner [2].

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The compound serves as a versatile chiral synthon for the enantioselective synthesis of various pharmaceutical intermediates. Its utility stems from the ability to undergo highly regio- and stereoselective ring-opening reactions, enabling the construction of complex molecules with multiple chiral centers [1]. It is specifically noted as a precursor to (2R,3R)-N-(benzhydryl)-N-(2-cyclopropyl-2-oxoethyl)-2,3-epoxybutyramide, a key intermediate [2].

Development of Enzyme Inhibitors and Agrochemicals

Enantiopure epoxides like ethyl (2R,3R)-2,3-epoxybutyrate are recognized as an important family of 'chirons' for preparing biologically active compounds, including enzyme inhibitors and agrochemicals [1]. The defined stereochemistry is crucial for achieving the required biological activity. For example, 2,3-epoxybutyrate derivatives have been studied as competitive inhibitors of lactic dehydrogenase and β-hydroxybutyrate dehydrogenase [2].

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